(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-24-18-5-3-2-4-16(18)22-11-14(10-21)19-23-17(12-25-19)13-6-8-15(20)9-7-13/h2-9,11-12,22H,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUBIVWDPLTCCL-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Discussion :
- Thiophene vs.
- Benzo[f]chromene Extension : The benzo[f]chromene-substituted derivative (Row 3) introduces a planar, polycyclic system, likely improving stacking interactions but increasing molecular weight (MW = 441.88 g/mol vs. 386.85 g/mol for the target compound), which may affect bioavailability .
- Amide vs. Amino Functionalization: The acrylamide analog (Row 4) replaces the amino group with an amide, altering electronic properties (e.g., resonance stabilization) and hydrogen-bonding capacity. This substitution could enhance metabolic stability but reduce nucleophilicity .
Heterocyclic Core Modifications
Table 2: Comparison of Heterocyclic Variants
Discussion :
- Thiazole vs. However, thiazole’s sulfur atom may contribute to unique binding via van der Waals interactions .
- Halogenation Effects : The dichlorophenyl-substituted pyrazole (Row 3) demonstrates how increased halogenation (Cl atoms) elevates logP values, favoring passive diffusion across lipid membranes but risking off-target toxicity .
Functional Group Variations
Table 3: Impact of Functional Groups on Properties
Discussion :
- Amino vs.
- Ester Functionalization : The ester derivative (Row 3) is more lipophilic but prone to enzymatic hydrolysis, limiting in vivo stability .
Methodologies for Structural Comparison
- Chemical Fingerprints vs. Graph-Based Approaches : Tanimoto coefficients (binary fingerprint comparison) are widely used for rapid similarity assessment, while subgraph matching (e.g., GEM-Path ) offers higher accuracy by directly comparing molecular topologies .
- Hydrogen-Bonding Patterns : Etter’s graph-set analysis (evidence ) highlights the role of hydrogen-bond networks in stabilizing crystal structures, which may correlate with solubility and stability in analogous compounds.
Biological Activity
The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile is a novel synthetic derivative belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H15ClN2O2S
- Molecular Weight : 382.86 g/mol
- CAS Number : 326915-13-3
The structural components of this compound include a thiazole ring and a chlorophenyl group, which are known to influence its biological activity by modulating interactions with biological targets.
Anticancer Properties
Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from key studies:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 (Breast Cancer) | 0.28 | Induces apoptosis via cell cycle arrest at G2/M phase |
| Compound 2 | HepG2 (Liver Cancer) | 9.6 | Down-regulates MMP2 and VEGFA expression |
| Compound 3 | A549 (Lung Cancer) | 5.36 | Inhibits proliferation and induces apoptosis |
The above data indicates that the compound's structure plays a crucial role in its anticancer activity, particularly through mechanisms such as apoptosis induction and cell cycle arrest.
The anticancer activity of This compound is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:
- Cell Cycle Arrest : Studies indicate that treatment with similar thiazole derivatives leads to G2/M phase arrest in cancer cells, preventing cell division and promoting apoptosis.
- Apoptotic Pathways : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) have been observed, suggesting that these compounds trigger apoptotic pathways.
- Inhibition of Key Signaling Pathways : The compounds may inhibit critical pathways involved in tumor growth and metastasis, such as the MAPK/ERK pathway.
Study on MCF-7 Cells
In a study conducted by researchers at the National Institutes of Health, it was found that a derivative of the compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells. The study highlighted that the compound induced significant cell cycle arrest at the G2/M phase and increased apoptotic markers such as caspase 9 levels .
In Vivo Studies
An in vivo study involving tumor-bearing mice demonstrated that a related compound effectively targeted sarcoma cells when radiolabeled, indicating its potential for targeted cancer therapy . This study underscores the importance of further exploring the pharmacokinetics and biodistribution of thiazole derivatives in clinical settings.
Q & A
How can researchers design a synthetic route for (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile, considering its stereochemistry and functional group reactivity?
Answer:
The synthesis should prioritize sequential functionalization to avoid side reactions. For example:
Thiazole ring formation : Use a Hantzsch thiazole synthesis with 4-chlorophenyl-substituted thioamide and α-halonitrile derivatives under reflux conditions .
E/Z isomer control : Introduce the (2-methoxyphenyl)amino group via a Michael addition, ensuring stereochemical control through solvent polarity (e.g., DMF for E-configuration stabilization) .
Cyanide incorporation : Employ Knoevenagel condensation with malononitrile derivatives, monitored by NMR to confirm nitrile group integration .
Validation : Confirm intermediate structures via single-crystal XRD (using SHELXL ) and compare experimental/theoretical IR spectra for functional group verification.
What advanced methodologies are recommended for resolving contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions:
- Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria or rotational barriers in the enenitrile moiety .
- Hirshfeld surface analysis : Use CrystalExplorer to assess intermolecular interactions (e.g., hydrogen bonding with 2-methoxyphenyl groups) that may distort solid-state vs. solution structures .
- DFT optimization : Compare XRD-derived bond lengths/angles with gas-phase DFT (B3LYP/6-31G*) calculations to identify crystal packing effects .
How can researchers determine the E-configuration of the prop-2-enenitrile moiety with confidence?
Answer:
Combine experimental and computational approaches:
- XRD : Direct measurement of the C=C bond torsion angle (near 180° for E-isomers) using SHELXL refinement . Example: A similar (2E)-enone derivative showed a torsion angle of 178.5° .
- NOESY NMR : Absence of cross-peaks between the thiazole and methoxyphenyl groups supports the trans arrangement .
- TD-DFT : Simulate UV-Vis spectra (CAM-B3LYP/cc-pVDZ) and compare with experimental λmax; E-isomers typically exhibit hypsochromic shifts due to reduced conjugation .
What strategies are effective for analyzing non-covalent interactions in the crystal lattice of this compound?
Answer:
- Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R(8) patterns between nitrile N and methoxy O atoms) .
- Energy frameworks : Use CrystalExplorer to visualize and quantify intermolecular interaction energies (electrostatic, dispersion), highlighting dominant π-π stacking between thiazole and chlorophenyl groups .
- Hirshfeld surfaces : Map close contacts (e.g., C–H⋯N interactions involving the nitrile group) to identify stabilizing forces .
How should researchers approach the refinement of disordered solvent molecules in the crystal structure of this compound?
Answer:
- SQUEEZE (PLATON) : Remove diffuse electron density from disordered solvents and recalculate refinement metrics (R-factor, wR2) .
- DFT-D3 dispersion correction : Refine the structure with Grimme’s dispersion-adjusted DFT to improve agreement between experimental and modeled geometries .
- Validation : Cross-check residual density maps and thermal parameters using WinGX/ORTEP-III to ensure solvent masking does not distort the core structure .
What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?
Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (at ωB97X-D/cc-pVTZ level) to identify electrophilic sites (e.g., nitrile carbon) prone to nucleophilic attack .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to locate regions of high electronegativity (e.g., thiazole N atoms) influencing reaction pathways .
- MD simulations : Simulate solvation effects (explicit water model) to assess steric hindrance from the 2-methoxyphenyl group .
How can researchers reconcile discrepancies between theoretical and experimental vibrational spectra?
Answer:
- Scale factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to harmonize DFT-calculated and experimental IR frequencies .
- Anharmonic corrections : Use VPT2 (Vibrational Perturbation Theory) to account for overtones/combination bands in regions like 2200 cm (C≡N stretch) .
- Crystal vs. gas phase : Compare solid-state IR (KBr pellet) with gas-phase DFT, noting shifts from intermolecular interactions (e.g., hydrogen bonding) .
What experimental precautions are critical for ensuring reproducibility in the synthesis of this compound?
Answer:
- Moisture control : Conduct nitrile-forming steps under anhydrous conditions (N atmosphere) to prevent hydrolysis .
- Light sensitivity : Shield the enenitrile group from UV exposure to avoid E/Z isomerization during purification .
- Catalyst purity : Use freshly distilled triethylamine in Michael additions to avoid amine-induced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
